![molecular formula C20H21F2NO5 B2457247 {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate CAS No. 1794851-58-3](/img/structure/B2457247.png)
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate, also known as DCMDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. DCMDEB is a small molecule that has been shown to exhibit anti-tumor effects in various cancer cell lines.
Mechanism Of Action
The mechanism of action of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a key regulator of cell proliferation and survival, and its overexpression has been observed in many types of cancer. By inhibiting CK2, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate may disrupt signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to reduce the expression of genes involved in cancer cell survival and angiogenesis (the formation of new blood vessels to support tumor growth).
Advantages And Limitations For Lab Experiments
One advantage of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is its relatively low toxicity compared to other anti-cancer agents. This makes it a potentially attractive candidate for further development as a cancer therapeutic. However, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has limited solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for research on {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate. One area of interest is the development of analogs with improved solubility and potency. Another area of interest is the identification of biomarkers that can predict response to {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate treatment. Additionally, further studies are needed to fully elucidate the mechanism of action of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate and its potential applications in combination therapy.
Synthesis Methods
The synthesis of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate involves a multi-step process that begins with the synthesis of 3,4-diethoxybenzoic acid. This is followed by the synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl chloride, which is then reacted with the 3,4-diethoxybenzoic acid to yield {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate. The overall yield of the synthesis process is approximately 25%.
Scientific Research Applications
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor initiation and recurrence. In addition, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy.
properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO5/c1-3-26-17-8-6-13(9-18(17)27-4-2)20(25)28-12-19(24)23-11-14-5-7-15(21)10-16(14)22/h5-10H,3-4,11-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCUZUCDONSTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.